1-(3-chlorophenyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)butan-1-ol is an organic compound characterized by the presence of a chlorophenyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-chlorophenyl)butan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where 3-chlorobenzyl chloride reacts with butanal in the presence of magnesium and anhydrous ether to form the desired product. The reaction conditions typically include:
Reagents: 3-chlorobenzyl chloride, butanal, magnesium, anhydrous ether
Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-chlorophenyl)-1-butanol may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chlorophenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1-(3-chlorophenyl)-1-butanal or 1-(3-chlorophenyl)-1-butanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 1-(3-chlorophenyl)-1-butane using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides, often in the presence of a base
Major Products:
Oxidation: 1-(3-chlorophenyl)-1-butanal, 1-(3-chlorophenyl)-1-butanoic acid
Reduction: 1-(3-chlorophenyl)-1-butane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(3-chlorophenyl)butan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-1-butanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorophenyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-2-butanol: Similar structure but with a different position of the hydroxyl group.
1-(4-Chlorophenyl)-1-butanol: Similar structure but with the chlorine atom in the para position.
1-(3-Chlorophenyl)-1-propanol: Shorter carbon chain compared to 1-(3-chlorophenyl)-1-butanol.
Uniqueness: 1-(3-chlorophenyl)butan-1-ol is unique due to the specific positioning of the chlorophenyl group and the hydroxyl group on the butanol backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and pharmaceuticals.
Properties
IUPAC Name |
1-(3-chlorophenyl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10,12H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMGPUGZQJVGKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.